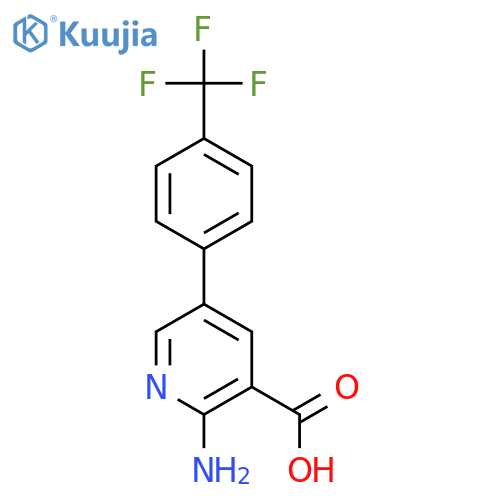

Cas no 1261493-89-3 (2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid)

1261493-89-3 structure

商品名:2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid

CAS番号:1261493-89-3

MF:C13H9F3N2O2

メガワット:282.217973470688

MDL:MFCD18318043

CID:2761231

PubChem ID:53223964

2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid 化学的及び物理的性質

名前と識別子

-

- 2-AMINO-5-(4-TRIFLUOROMETHYLPHENYL)NICOTINIC ACID

- 2-Amino-5-(4-(trifluoromethyl)phenyl)nicotinic acid

- MFCD18318043

- A1-87382

- AECOBMCGVYIXDD-UHFFFAOYSA-N

- 1261493-89-3

- 2-Amino-5-(4-(trifluoromethyl)phenyl)nicotinicacid

- IPA62939

- DTXSID50687981

- 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid, 95%

- 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid

-

- MDL: MFCD18318043

- インチ: InChI=1S/C13H9F3N2O2/c14-13(15,16)9-3-1-7(2-4-9)8-5-10(12(19)20)11(17)18-6-8/h1-6H,(H2,17,18)(H,19,20)

- InChIKey: AECOBMCGVYIXDD-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 282.06161202Da

- どういたいしつりょう: 282.06161202Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 354

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A459259-1g |

2-Amino-5-(4-(trifluoromethyl)phenyl)nicotinic acid |

1261493-89-3 | 97% | 1g |

$733.0 | 2024-04-25 | |

| abcr | AB324841-5 g |

2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid, 95%; . |

1261493-89-3 | 95% | 5g |

€1159.00 | 2023-06-21 | |

| Chemenu | CM491510-1g |

2-Amino-5-(4-(trifluoromethyl)phenyl)nicotinicacid |

1261493-89-3 | 97% | 1g |

$718 | 2022-06-13 | |

| abcr | AB324841-5g |

2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid, 95%; . |

1261493-89-3 | 95% | 5g |

€1159.00 | 2025-02-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1875749-1g |

2-Amino-5-(4-(trifluoromethyl)phenyl)nicotinic acid |

1261493-89-3 | 97% | 1g |

¥6542.00 | 2024-08-09 |

2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid 関連文献

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

1261493-89-3 (2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid) 関連製品

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261493-89-3)

清らかである:99%

はかる:1g

価格 ($):660.0